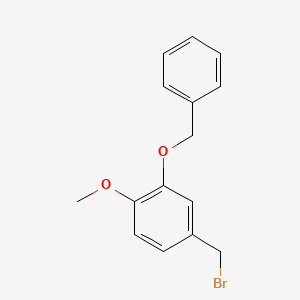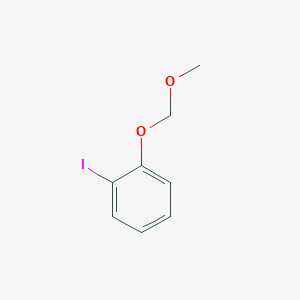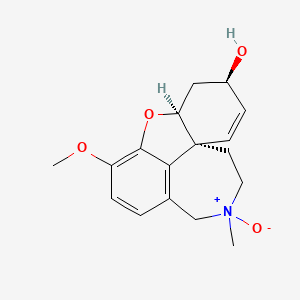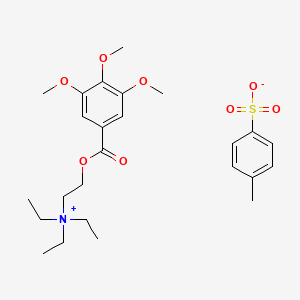![molecular formula C5H8N4S2 B1339643 Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- CAS No. 95853-51-3](/img/structure/B1339643.png)
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Guanidines can be synthesized through a one-pot approach from N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .Molecular Structure Analysis
The molecular structure of guanidines is quite diverse, with the guanidine functionality being a privileged structure in many natural products, biochemical processes, and pharmaceuticals . Guanidine [4-(mercaptomethyl)-2-thiazolyl]- is an organic compound with the molecular formula C5H8N4S2.Chemical Reactions Analysis
Guanidine has been shown to act as a strong CO2 adsorbent . The non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .Physical And Chemical Properties Analysis
Guanidine [4-(mercaptomethyl)-2-thiazolyl]- is a white crystalline powder with a melting point of 133-136 °C. It has a bitter taste and is soluble in water and ethanol. Guanidine [4-(mercaptomethyl)-2-thiazolyl]- is stable under normal conditions and not reactive to common acids or bases.Scientific Research Applications
Role in Natural Products Chemistry
Guanidine and its derivatives play a significant role in the chemistry and biology of natural products . They are found in secondary metabolites bearing a guanidine group, including nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Antibacterial Applications
Guanidine derivatives have been used as synthetic drugs and biocidal agents . For instance, sulfathiazole, a commercial member of antibacterial sulfa drugs, has been modified to overcome sulfonamide resistance and identify new drug candidates .
Catalysts
Guanidine and its derivatives have been used as catalysts . Their unique properties and simple synthesis make them suitable for this role .
Molecular Glues
Guanidine derivatives have been used as molecular glues . This application takes advantage of the unique properties of guanidine and its derivatives .
Organocatalysts in Stereoselective Organic Transformation Reactions
Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They have been used in asymmetric organic transformation reactions .
Synthesis of Enantiomerically Pure Molecules
Guanidine and its derivatives have been used in the synthesis of enantiomerically pure molecules, which are important in pharmaceutical science . This has led to the development of stereospecific reactions, one of the most challenging fields in organic chemistry .
Mechanism of Action
Target of Action
For instance, guanidine is known to inhibit the mitochondrial aldehyde dehydrogenase . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .
Mode of Action
Guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
For instance, guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, amphibians, and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of research .
Result of Action
Guanidine compounds are known to have various biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects .
Action Environment
Safety and Hazards
Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .
Future Directions
Guanidine-containing polyhydroxyl macrolides, which include non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives from natural sources, have been the subject of recent research . These compounds have shown a diverse range of bioactivities, especially broad-spectrum antibacterial and antifungal activities . This suggests that guanidine and its derivatives have great potential for future research and development in various fields .
properties
IUPAC Name |
2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNULCXEIGUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539171 |
Source


|
| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- | |
CAS RN |
95853-51-3 |
Source


|
| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of determining protonation sites in a molecule like famotidine?
A: Protonation state – the presence or absence of an added hydrogen ion (H+) – significantly influences a molecule's charge, shape, and interactions with its surroundings. In the case of famotidine, a histamine H2-receptor antagonist used to treat peptic ulcer disease, understanding its protonation behavior is crucial. The study utilizes solution-state NMR spectroscopy to accurately assign proton and carbon signals in famotidine, allowing for the identification of protonation sites under different pH conditions []. This information is essential for understanding the drug's interaction with its target, the H2 receptor, and its behavior in various physiological environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

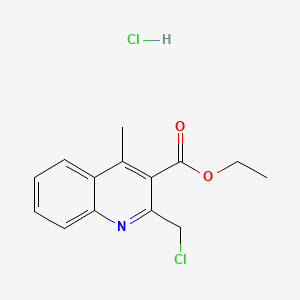

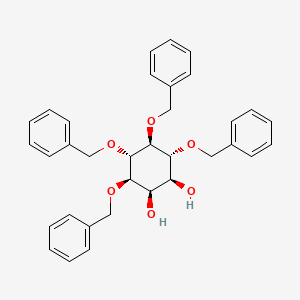

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
